Bzl-his(bzl)-OH
Overview
Description
Bzl-his(bzl)-OH is a synthetic compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 g/mol. This compound is primarily used in proteomics research applications . It is characterized by the presence of benzyl groups attached to the alpha and imidazole nitrogen atoms of the histidine molecule.
Preparation Methods
The synthesis of Bzl-his(bzl)-OH involves the protection of the amino and imidazole groups of histidine, followed by benzylation. The general synthetic route includes:
Protection of the amino group: The amino group of histidine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Protection of the imidazole nitrogen: The imidazole nitrogen is protected using a benzyl group.
Benzylation: The protected histidine is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride.
Deprotection: The protecting groups are removed to yield this compound.
Chemical Reactions Analysis
Bzl-his(bzl)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bzl-his(bzl)-OH has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Research involving this compound includes its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bzl-his(bzl)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Bzl-his(bzl)-OH can be compared with other benzylated histidine derivatives, such as:
- Nalpha-Benzyl-L-histidine
- Nim-Benzyl-L-histidine
These compounds share similar structural features but differ in the position and number of benzyl groups
Properties
IUPAC Name |
2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSLFTWXUDAXJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57101-60-7 | |
Record name | NSC331806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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